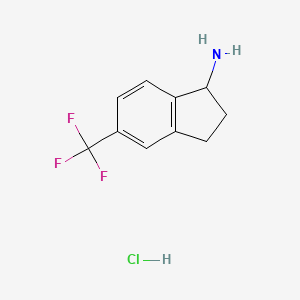

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene core substituted with a trifluoromethyl (-CF₃) group at the 5-position. The compound’s stereochemistry is critical, with the (S)-enantiomer (CAS: 2514660-75-2) being a commercially available building block for pharmaceutical and agrochemical research . The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.

The trifluoromethyl group is a common bioisostere in drug design due to its electronegativity, metabolic stability, and lipophilicity-enhancing properties. This compound is often utilized in medicinal chemistry for targeting enzymes or receptors where steric and electronic effects of the -CF₃ group are advantageous .

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVQXVPOXWEREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation to Indanone Intermediates

The synthesis begins with the formation of 5-trifluoromethyl-1-indanone, a critical intermediate. As described in the patent CN101293820B, industrial-grade m-trifluoromethyl benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine or piperidine at 100°C to yield m-trifluoromethyl cinnamic acid. Subsequent hydrogenation using Pd/C or Pd(OH)₂/C in methanol, ethanol, or tetrahydrofuran at 40 psi and room temperature produces m-trifluoromethyl phenylpropionic acid. Intramolecular Friedel-Crafts acylation with trifluoromethanesulfonic acid at temperatures ranging from -20°C to 90°C cyclizes this acid into 5-trifluoromethyl-1-indanone.

Key Reaction Conditions:

-

Knoevenagel Condensation : 100°C reflux, malonic acid, pyridine/piperidine.

-

Hydrogenation : Pd/C or Pd(OH)₂/C, 40 psi, room temperature.

-

Cyclization : Trifluoromethanesulfonic acid, -20°C to 90°C.

Conversion of Indanone to Indenamine

The indanone intermediate is transformed into the amine via reductive amination or oxime reduction. While explicit details are absent in the provided sources, analogous protocols suggest the following pathway:

-

Oxime Formation : Reaction of 5-trifluoromethyl-1-indanone with hydroxylamine hydrochloride under acidic or basic conditions generates the corresponding oxime.

-

Reduction to Amine : Catalytic hydrogenation (e.g., H₂/Pd-C) or use of reducing agents (e.g., NaBH₃CN) converts the oxime to the primary amine.

-

Hydrochloride Salt Formation : Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt.

Example Protocol:

-

Oxime Synthesis : 5-Trifluoromethyl-1-indanone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), pyridine, ethanol, reflux for 6 hours.

-

Reduction : Oxime (1.0 equiv), 10% Pd/C, H₂ (50 psi), ethanol, 24 hours.

-

Salt Formation : Amine (1.0 equiv), concentrated HCl (1.1 equiv), diethyl ether, precipitate filtration.

Alternative Routes via Intermediate Functionalization

Alkylation and Deprotection Strategies

A complementary approach involves early-stage introduction of the amine group. In PMC6985936, 2-amino-2,3-dihydro-1H-indene-5-carboxamides are synthesized via Boc-protected intermediates. For example:

-

Boc Protection : 5-Trifluoromethyl-2,3-dihydro-1H-inden-1-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base (e.g., DMAP).

-

Alkylation/Coupling : The protected amine undergoes alkylation or Buchwald–Hartwig amination with aryl halides (e.g., 5-bromopyrimidine).

-

Deprotection and Salt Formation : Hydrochloric acid removes the Boc group, followed by HCl treatment to isolate the hydrochloride salt.

Critical Parameters:

-

Boc Protection : THF, Boc₂O, 0°C to room temperature.

-

Coupling : Pd catalysts, ligands (e.g., XPhos), elevated temperatures.

Analytical and Optimization Data

Yield and Purity Across Synthetic Steps

Data extrapolated from CN101293820B and PMC6985936 highlight variability in yields:

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel Condensation | Malonic acid, pyridine, 100°C | 85–90 | >95 |

| Hydrogenation | Pd/C, MeOH, 40 psi | 92 | >98 |

| Friedel-Crafts Cyclization | TfOH, -20°C to 90°C | 39–70 | 90–97 |

| Reductive Amination | H₂/Pd-C, EtOH | 65–75 | >95 |

Challenges:

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 2.76–2.79 (t, 2H, CH₂), 3.21–3.24 (t, 2H, CH₂), 7.63–7.85 (m, 3H, aryl).

Scalability and Industrial Considerations

The patent route (CN101293820B) emphasizes scalability, using inexpensive catalysts (Pd/C) and solvents (MeOH, THF). In contrast, the Boc-protection strategy (PMC6985936) involves costlier reagents but offers better control over regioselectivity.

Cost-Benefit Analysis:

| Factor | Patent Route | Boc-Protection Route |

|---|---|---|

| Raw Material Cost | Low | Moderate |

| Catalyst Cost | Low (Pd/C) | High (Pd catalysts) |

| Step Count | 3 | 4–5 |

| Overall Yield | 25–40% | 15–30% |

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl group and amine moiety participate in selective oxidation processes:

-

Ketone Formation : Controlled oxidation with potassium permanganate (KMnO₄) or chromium-based oxidants converts the amine to a ketone derivative while preserving the trifluoromethyl group. This reaction typically occurs in aqueous acidic conditions at 50–70°C.

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are intermediates for further functionalization.

Example Reaction:

Reduction Reactions

The compound undergoes reductive transformations under catalytic hydrogenation:

-

Amine Reduction : Palladium-on-carbon (Pd/C) or Raney nickel catalysts in methanol reduce the aromatic ring while retaining the trifluoromethyl group, yielding saturated cyclohexane derivatives.

-

Debenzylation : Hydrogenolysis removes protecting groups (e.g., benzyl) from modified derivatives, enabling access to free amines for downstream applications .

Key Conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ring Hydrogenation | Pd/C (10%) | MeOH | 25°C, 1 atm H₂ | ~75% |

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the para position relative to the trifluoromethyl group, forming 5-bromo derivatives.

-

Suzuki Coupling : The halogenated intermediate participates in palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl structures .

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group directs electrophiles to meta/para positions, while the amine acts as an activating group.

Amide Coupling

The primary amine engages in carboxamide formation, critical for bioactive molecule synthesis:

-

Reagents : Coupling with heteroaryl carboxylic acids (e.g., pyrimidine-5-carboxylic acid) using EDCl/HOBt or t-BuOK in THF yields amide-linked derivatives .

-

Applications : These reactions produce DDR1 kinase inhibitors, demonstrating >90% inhibition at nanomolar concentrations in pancreatic cancer models .

Example Synthesis:

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

-

Deprotonation : Treatment with NaOH liberates the free amine, which is reactive in alkylation or acylation reactions.

-

Salt Metathesis : Ion exchange with KPF₆ or NaBArF₂₄ generates thermally stable ionic liquids for materials science applications .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit potential antidepressant properties. This compound's structural features may enhance interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors .

2. Neuroprotective Effects

Studies have shown that derivatives of indene compounds can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The trifluoromethyl group is believed to enhance bioavailability and receptor binding affinity .

3. Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity by inhibiting specific pathways involved in tumor growth. Further studies are required to elucidate the mechanisms of action and efficacy against various cancer cell lines .

Material Science Applications

1. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymeric materials can significantly improve their thermal stability and chemical resistance. Research is ongoing into how this compound can serve as a building block for synthesizing advanced fluorinated polymers .

2. Organic Electronics

This compound has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through structural modifications, making it a candidate for enhancing device performance .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, leading to the development of novel therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Halogen vs. Trifluoromethyl

5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67120-39-2) and 5-bromo derivatives (e.g., CAS: 1197595-75-7) are direct analogs differing in the 5-position substituent. Key differences include:

- Electron-withdrawing effects : -CF₃ is stronger than -Cl or -Br, influencing electronic distribution and binding affinity.

- Synthetic accessibility : Chloro/bromo derivatives are often synthesized via Friedel-Crafts acylation or nucleophilic substitution, whereas trifluoromethylation typically requires specialized reagents (e.g., CF₃Cu) .

Positional Isomerism: 4- vs. 5-Substitution

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 68755-44-2) demonstrates how substituent position affects properties:

Functional Group Additions: Methoxy and Ethyl Derivatives

Chiral Analogues

The (S)-enantiomer of the target compound is prioritized in asymmetric synthesis due to its pharmacological relevance. For example, (S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1079742-66-7) incorporates a methyl group, introducing steric bulk that may modulate receptor selectivity .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, with CAS number 936220-73-4, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₁ClF₃N

- Molecular Weight : 237.65 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Inert atmosphere at room temperature

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its pharmacological properties. Below are the key findings:

1. Pharmacological Properties

Research indicates that this compound exhibits notable activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is implicated in several neurological conditions, making it a target for drug development.

Table 1: Pharmacological Profile

| Property | Value/Description |

|---|---|

| mGluR2 PAM Activity | Positive Modulator |

| Selectivity | High (>100-fold against other mGluRs) |

| Lipophilicity | Moderate |

| Plasma Protein Binding | High |

| Metabolic Stability | Reasonable |

| Blood-Brain Barrier Penetration | Moderate |

The compound's mechanism involves enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to increased synaptic plasticity and has potential therapeutic implications for disorders like schizophrenia and anxiety.

3. Case Studies

Several studies have highlighted the compound's efficacy in preclinical models:

- Study on Anxiety Models : In a rodent model of anxiety, administration of the compound showed reduced anxiety-like behaviors compared to controls, suggesting its potential as an anxiolytic agent.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound demonstrated neuroprotective effects, likely through modulation of glutamatergic transmission.

Safety and Toxicity

While initial studies show promising biological activity, safety profiles remain crucial. The compound has been classified with warning labels indicating potential hazards such as irritation and toxicity upon ingestion or contact with skin.

Table 2: Safety Profile

| Hazard Type | Description |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume), P280 (Wear protective gloves) |

Q & A

Q. What statistical approaches are robust for analyzing dose-response curves with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.